molecular formula C7H6IN3 B2851655 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1352396-72-5

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine

カタログ番号: B2851655
CAS番号: 1352396-72-5
分子量: 259.05
InChIキー: UXVNENKDYVXQSY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyrazolo[3,4-b]pyridine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 6-methyl-1H-pyrazolo[3,4-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent such as sodium iodate in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 3-iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors followed by halogenation. Recent methods have utilized Suzuki–Miyaura cross-coupling reactions to produce various derivatives with high yields and selectivity. This compound serves as an important intermediate for synthesizing more complex pyrazolo[3,4-b]pyridine derivatives, which exhibit significant biological activities.

Cancer Treatment

This compound derivatives have been identified as potential inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in bladder cancer. These compounds can selectively inhibit FGFR3, demonstrating effectiveness against cancer cell proliferation . Additionally, they act as Raf inhibitors targeting the B-Raf V600E mutation, a common driver in various cancers .

Neurological Disorders

Research indicates that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties. They have shown promise in models of neurodegeneration, particularly in mitigating damage caused by MPP+-induced toxicity . Furthermore, certain derivatives have been studied for their affinity to cannabinoid receptors, suggesting potential applications in treating neurological conditions such as Parkinson's disease and multiple sclerosis .

Antimicrobial Activity

Molecular hybrids of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antimicrobial properties. Compounds exhibiting significant activity against pathogens like Klebsiella pneumoniae and Staphylococcus aureus were reported, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents .

Data Tables

Application Area Activity Reference
Cancer TreatmentInhibition of FGFRs and Raf (B-Raf V600E)
Neurological DisordersNeuroprotection in MPP+-induced models
Antimicrobial ActivityEffective against K. pneumoniae and S. aureus

Case Study 1: FGFR Inhibition in Bladder Cancer

A study demonstrated that specific derivatives of this compound exhibited selective inhibition of FGFR3 in bladder cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations.

Case Study 2: Neuroprotective Effects

In a neurodegenerative model using MPP+, derivatives were tested for their protective effects on neuronal cells. The findings showed that treated cells had reduced apoptosis rates compared to untreated controls, highlighting the compound's potential for developing neuroprotective therapies.

作用機序

The mechanism of action of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine primarily involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to reduced cancer cell growth and proliferation .

類似化合物との比較

  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine
  • 6-Methyl-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine

Comparison: 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its reactivity and biological activity. Compared to its analogs, the iodine atom provides a site for further functionalization through substitution or coupling reactions, while the methyl group can affect the compound’s lipophilicity and pharmacokinetic properties .

生物活性

3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) and other related pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazolo-pyridine core with an iodine atom at the 3-position and a methyl group at the 6-position. This unique arrangement contributes to its reactivity and biological properties.

The primary mechanism of action for this compound involves the inhibition of TRKs, which are crucial in regulating cell proliferation, differentiation, and survival. By blocking these kinases, the compound can disrupt signaling pathways that lead to cancer cell growth and proliferation. This has implications for its use in cancer therapy, particularly against cancers such as colorectal cancer and glioblastoma .

Anticancer Properties

Research has shown that derivatives of this compound exhibit promising anticancer activity:

  • Inhibition of Tumor Growth : Studies indicate that this compound can significantly inhibit the growth of various cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. For instance, one derivative demonstrated an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), highlighting its potency as an anticancer agent .
  • Selectivity : The compound has shown good selectivity for its targets, minimizing effects on non-cancerous cells while effectively targeting malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

Microorganism Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL)
Klebsiella pneumoniae110.250.5
Staphylococcus aureus110.250.5

These results suggest that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the iodine atom enhances reactivity and allows for further functionalization through substitution reactions. The methyl group affects lipophilicity and pharmacokinetic properties, which are critical for drug design .

Case Study: Inhibition of TRKs

A study focused on the inhibition of TRKs by derivatives of pyrazolo[3,4-b]pyridine showed that specific substitutions at the C3 and C6 positions could enhance inhibitory effects. The most effective compounds were those that maintained a balance between hydrophilicity and lipophilicity while maximizing interaction with the TRK active site.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various pyrazolo[3,4-b]pyridine derivatives against clinical isolates of K. pneumoniae and S. aureus. Results indicated a consistent pattern of activity across multiple derivatives, suggesting a shared mechanism involving disruption of bacterial cell wall synthesis or function.

特性

IUPAC Name

3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVNENKDYVXQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。